(E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide
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Overview
Description
(E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Bromination of furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Coupling reactions: The brominated furan and the oxadiazole derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the acrylamide moiety: The final step involves the reaction of the coupled product with acryloyl chloride in the presence of a base to form the acrylamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
(E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(5-(5-chlorofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide
- (E)-N-(5-(5-bromofuran-2-yl)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)acrylamide
Uniqueness
(E)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide is unique due to the presence of both the bromofuran and oxadiazole moieties, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O3/c16-12-7-6-11(22-12)14-19-20-15(23-14)18-13(21)8-5-9-3-1-2-4-10(9)17/h1-8H,(H,18,20,21)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMVLZBHIFMWED-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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